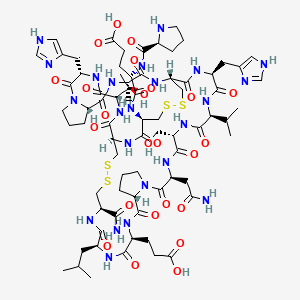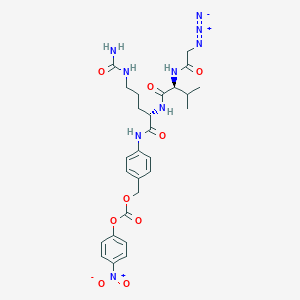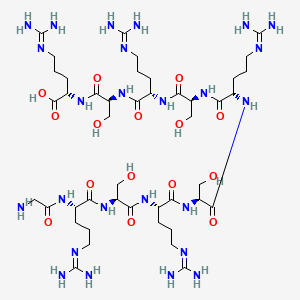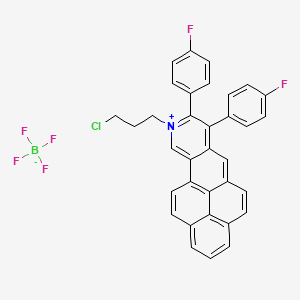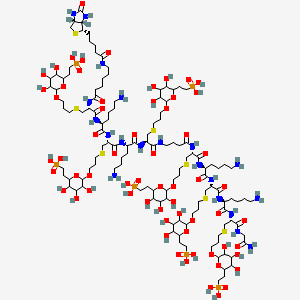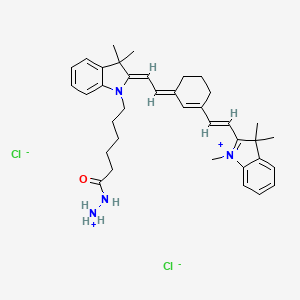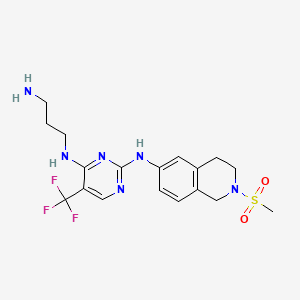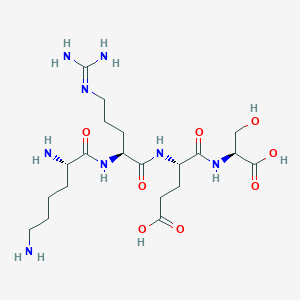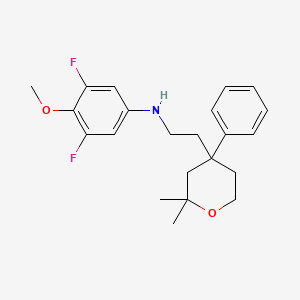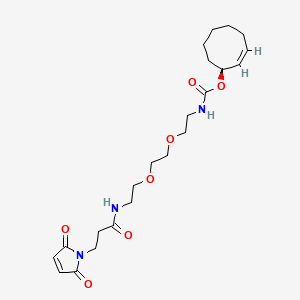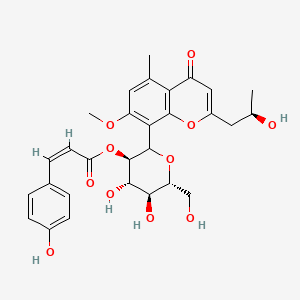
allo-Aloeresin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allo-Aloeresin D is a chromone glycoside isolated from Aloe species. It is one of the many bioactive compounds found in Aloe plants, which have been used for their medicinal properties for centuries. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of medicine and cosmetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of allo-Aloeresin D involves the extraction from Aloe species. The extraction process typically includes crushing, grinding, or pressing the Aloe leaves to produce juice, followed by various steps of filtration and stabilization to achieve the desired extract . Green organic solvents such as ethanol, propylene glycol, and glycerol are often used in aqueous mixtures for the extraction process .
Industrial Production Methods
Industrial production of this compound involves optimizing the extraction conditions to maximize yield. This includes controlling variables such as time, temperature, solvent composition, and solid/liquid ratio. The use of response surface methodology helps in determining the best processing conditions for efficient extraction .
Análisis De Reacciones Químicas
Types of Reactions
Allo-Aloeresin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to create derivatives with specific properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that exhibit enhanced bioactivity. These derivatives are often used in further scientific research to explore their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Allo-Aloeresin D has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Industry: It is used in the cosmetic industry for its skin-soothing and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of allo-Aloeresin D involves its interaction with molecular targets and pathways in the body. It has been shown to inhibit bacterial and host inflammatory targets through molecular docking analysis, demonstrating strong binding energies with these targets . Additionally, this compound exhibits antioxidant activity by suppressing free radical generation and reactive oxygen species production .
Comparación Con Compuestos Similares
Allo-Aloeresin D is unique compared to other similar compounds due to its specific bioactive properties. Similar compounds include:
Aloeresin A: Another chromone glycoside with similar antimicrobial and anti-inflammatory properties.
Aloesin: Known for its antioxidant activity and use in cosmetic products.
Aloin A and B: Phenolic compounds with therapeutic potential.
This compound stands out due to its specific molecular interactions and the range of applications in various fields.
Propiedades
Fórmula molecular |
C29H32O11 |
|---|---|
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H32O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,15,21,25-26,28-32,35-36H,11,13H2,1-3H3/b9-6-/t15-,21-,25-,26+,28?,29-/m1/s1 |
Clave InChI |
OUGNWRCWQLUXHX-JLUKCRPTSA-N |
SMILES isomérico |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C\C4=CC=C(C=C4)O)OC |
SMILES canónico |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


